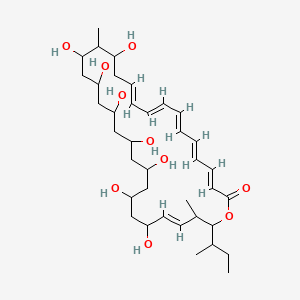

Flavofungin

説明

特性

CAS番号 |

123166-68-7 |

|---|---|

分子式 |

C37H60O10 |

分子量 |

664.871 |

IUPAC名 |

(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

InChI |

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |

SMILES |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |

同義語 |

Faeriefungin B |

製品の起源 |

United States |

Chemical Structure and Stereochemical Elucidation of Flavofungin

Stereochemical Analysis and Relative Configuration Determination

Application of Chemical Derivatization Strategies (e.g., Acetonide Derivatives, Mosher Esters)

Chemical derivatization is a powerful strategy for elucidating the stereochemistry of complex natural products like Flavofungin (B76859). By converting functional groups into derivatives with specific conformational properties or NMR spectral characteristics, it becomes possible to deduce the spatial arrangement of atoms.

Acetonide Derivatives:

The formation of acetonide derivatives from 1,2- or 1,3-diols is a well-established method for determining their relative stereochemistry. The reaction of a diol with acetone or a related ketone under acidic conditions forms a five- or six-membered cyclic ketal. The conformation of this newly formed ring, which can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is dependent on the relative stereochemistry of the hydroxyl groups. For a polyol chain like that in Flavofungin, the formation of a series of acetonide derivatives along the chain can help to establish the relative configurations of adjacent chiral centers.

The analysis of the coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data of the acetonide protons in the ¹H NMR spectrum provides insights into the dihedral angles and spatial proximity of protons, respectively. This information allows for the assignment of a syn or anti relationship between the hydroxyl groups.

| Derivative Type | Purpose | Analytical Method | Expected Outcome for Flavofungin Analysis |

| Acetonide Derivatives | Determination of relative stereochemistry of 1,2- and 1,3-diols | ¹H NMR (Coupling Constants, NOE) | Assignment of syn/anti relationships for the polyol chain |

| Mosher Esters | Determination of absolute configuration of secondary alcohols | ¹H NMR (Chemical Shift Differences, Δδ) | Assignment of R or S configuration for individual carbinol centers |

Mosher Esters:

The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. This method involves the formation of diastereomeric esters by reacting the alcohol with the enantiomerically pure Mosher's acid chlorides, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)- and (S)-MTPA-Cl].

The underlying principle is that the bulky phenyl group of the MTPA ester adopts a preferred conformation, leading to anisotropic effects that shield or deshield nearby protons in the NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative Δδ values for protons on either side of the carbinol center allows for the assignment of the absolute stereochemistry. While specific studies detailing the application of Mosher's method to Flavofungin are not prevalent in the literature, this technique remains a cornerstone in the stereochemical elucidation of macrolide antibiotics.

Conformational Analysis and Computational Chemistry Approaches

Conformational analysis and computational chemistry have become indispensable tools for the structural elucidation of large and flexible molecules like Flavofungin. These methods complement experimental data and provide deeper insights into the three-dimensional structure and stability of different conformers.

Conformational Analysis:

The large macrocyclic ring of Flavofungin possesses significant conformational flexibility. Understanding the preferred conformation is essential for a complete structural description. NMR spectroscopy, particularly the use of coupling constants and NOE data, provides experimental constraints on the geometry of the molecule. For instance, the magnitudes of vicinal proton-proton coupling constants (³JHH) can be related to the dihedral angles via the Karplus equation, offering information about the backbone conformation. NOE data provides through-space distance information between protons, which helps to define the folding of the macrolide ring.

Computational Chemistry Approaches:

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to generate and evaluate the energies of possible conformations of Flavofungin. By combining the experimental NMR data with computational modeling, a refined three-dimensional structure can be proposed.

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. It is computationally less expensive and is often used for initial conformational searches to identify low-energy conformers.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate electronic structure and energy calculations. It can be used to optimize the geometries of the low-energy conformers identified by MM and to calculate NMR parameters, such as chemical shifts and coupling constants, for comparison with experimental data.

The integration of experimental NMR data with computational modeling provides a powerful synergy for the stereochemical elucidation of complex molecules. This combined approach allows for the validation of proposed structures and can help to resolve ambiguities that may arise from experimental data alone.

| Computational Method | Application in Flavofungin Analysis | Key Outputs |

| Molecular Mechanics (MM) | Initial conformational search of the macrolide ring | Identification of low-energy conformers |

| Density Functional Theory (DFT) | Geometry optimization and calculation of NMR parameters | Refined 3D structure, calculated chemical shifts and coupling constants for comparison with experimental data |

Biosynthetic Pathways of Flavofungin

Precursor Incorporation and Polyketide Chain Elongation Mechanisms

The backbone of flavofungin (B76859), a large macrolactone ring, is assembled through the sequential condensation of simple carboxylic acid units. This process is analogous to fatty acid synthesis but with a greater diversity of building blocks and stereochemical outcomes. wikipedia.org The primary precursors for the flavofungin polyketide chain are acetate (B1210297) and propionate (B1217596), which are incorporated in the form of their coenzyme A (CoA) esters, acetyl-CoA and propionyl-CoA. annualreviews.org

The synthesis initiates with a "starter" unit, which in the case of flavofungin and its analogue mycoticin, can differ by a single methyl group, suggesting the use of either acetate or propionate as the initial building block. annualreviews.org The subsequent elongation of the polyketide chain occurs through the stepwise addition of "extender" units, which are primarily derived from malonyl-CoA and methylmalonyl-CoA, the carboxylated forms of acetyl-CoA and propionyl-CoA, respectively. annualreviews.org The participation of both acetate and propionate in the polymerization process has been observed in the biosynthesis of other polyene macrolides, indicating a common strategy for generating structural diversity. annualreviews.org

Role of Polyketide Synthases (PKS) in Flavofungin Macrolactone Formation

The enzymatic machinery responsible for constructing the flavofungin macrolactone ring is a Type I polyketide synthase (PKS). mdpi.comd-nb.info Type I PKSs are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains a set of distinct enzymatic domains that catalyze specific reactions. wikipedia.org

A typical PKS module includes:

Acyltransferase (AT) domain: Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.

Acyl Carrier Protein (ACP) domain: Tethers the growing polyketide chain and the incoming extender unit via a thioester bond.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two or three carbons.

Optional modifying domains: These domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can modify the β-keto group formed after each condensation, leading to a variety of functional groups (hydroxyl, double bond, or saturated carbon) in the final polyketide backbone. wikipedia.org

The specific number and arrangement of modules and the combination of modifying domains within each module of the flavofungin PKS dictate the final size and structure of its macrolactone ring. While the complete PKS gene cluster for flavofungin has not been fully characterized, the presence of multiple PKS gene clusters, including Type I PKS, has been identified in the genome of Streptomyces flavofungini. mdpi.comresearchgate.net

Glycosylation and Post-Polyketide Modifying Enzyme Actions

Following the assembly and cyclization of the macrolactone ring, the flavofungin molecule undergoes several post-PKS modifications, which are crucial for its biological activity. wikipedia.orgsciepublish.com One of the most significant modifications is glycosylation, the attachment of one or more sugar moieties to the macrolide ring. mdpi.com In many polyene macrolides, this sugar is an aminosugar, such as mycosamine. annualreviews.org

The enzymes responsible for these modifications are encoded by genes located within or near the flavofungin biosynthetic gene cluster. These "tailoring" enzymes can include:

Glycosyltransferases: These enzymes catalyze the attachment of sugar units to the macrolactone. The type of sugar attached can significantly influence the compound's solubility and biological activity. sciepublish.com

Hydroxylases and Oxidoreductases: These enzymes can introduce hydroxyl groups or other oxidative modifications to the macrolide ring, further diversifying its structure and function. wikipedia.organnualreviews.org

The process of glycosylation in polyketide biosynthesis can be somewhat flexible, as demonstrated by the ability of certain mutant strains to glycosylate a variety of different aglycones. annualreviews.org This suggests a degree of promiscuity in the glycosylating enzymes, which could be exploited for the chemoenzymatic synthesis of novel flavofungin analogs. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The entire set of genes responsible for the biosynthesis of a natural product like flavofungin is typically clustered together on the chromosome of the producing organism. This cluster is known as a biosynthetic gene cluster (BGC). mdpi.com

Genome Mining and Bioinformatic Approaches for BGC Discovery

The advent of whole-genome sequencing and sophisticated bioinformatics tools like antiSMASH has revolutionized the discovery of BGCs. mdpi.comfrontiersin.org By analyzing the genome of Streptomyces flavofungini, researchers can identify putative BGCs that are likely to be involved in flavofungin biosynthesis. mdpi.comresearchgate.net

A recent analysis of Streptomyces flavofungini HR77 identified 29 putative BGCs, including six polyketide synthase (PKS) clusters (both Type I and Type II). mdpi.com While the specific BGC for flavofungin has not yet been definitively identified and characterized in publicly available databases, these findings suggest that the genetic blueprint for its synthesis resides within one or more of these unclassified clusters. mdpi.comresearchgate.net Further investigation of these BGCs holds the potential to unveil the complete biosynthetic pathway of flavofungin. mdpi.com

Genetic Engineering Strategies for Biosynthetic Pathway Elucidation and Manipulation

Once a putative BGC for flavofungin is identified, various genetic engineering techniques can be employed to elucidate and manipulate its biosynthetic pathway. mdpi.commdpi.com These strategies include:

Gene Inactivation: By knocking out or deleting specific genes within the BGC, researchers can observe the effect on flavofungin production. nih.gov If the production ceases or a biosynthetic intermediate accumulates, it provides strong evidence for the gene's role in the pathway.

Heterologous Expression: The entire BGC can be cloned and expressed in a different, well-characterized host organism (a heterologous host) that does not normally produce flavofungin. researchgate.net Successful production of flavofungin in the heterologous host confirms the identity of the BGC. This approach also facilitates the study of the pathway in a cleaner genetic background. researchgate.net

Enzyme Engineering: The genes encoding the PKS and modifying enzymes can be altered through site-directed mutagenesis or domain swapping to create novel flavofungin analogs with potentially improved properties. sciepublish.comntnu.no For example, altering the acyltransferase domain of a PKS module could lead to the incorporation of different precursor units, resulting in a modified polyketide backbone.

These genetic engineering approaches are powerful tools for not only understanding the biosynthesis of flavofungin but also for harnessing its biosynthetic machinery to produce novel and potentially more effective antifungal agents. mdpi.comamazonaws.com

Cellular Localization and Accumulation Dynamics during Flavofungin Biosynthesis

Electron microscopy studies of Actinomyces flavus (a synonym for Streptomyces flavus), a known producer of flavofungin, have provided insights into the cellular processes occurring during antibiotic production. nih.gov During active flavofungin biosynthesis, the antibiotic is observed to accumulate initially within the cytoplasm of the vegetative mycelium in the form of small granules. nih.gov

As biosynthesis progresses, these granules increase in size. nih.gov This intracellular accumulation of flavofungin is accompanied by significant changes in the cellular ultrastructure, including the destruction of the cytoplasm and nucleoid. nih.gov The eventual release of the antibiotic is thought to occur through a holocrine-type secretion mechanism, where the entire cell disintegrates to release its contents. nih.gov

This process of intracellular accumulation and subsequent release is a common theme in the production of secondary metabolites by Streptomyces species. For instance, studies on other antibiotic-producing Streptomyces have also noted the formation of large vacuoles and localized disruption of the cell wall during periods of high antibiotic production, suggesting a mechanism to sequester the antibiotic and facilitate its eventual release. bioline.org.br

Molecular and Cellular Mechanisms of Flavofungin S Biological Activity

Interaction with Fungal Cell Membranes and Sterol Components

The primary target of Flavofungin (B76859), like other polyene antibiotics, is the fungal cell membrane, a critical structure for maintaining cellular homeostasis. Its mechanism is fundamentally linked to the specific lipid composition of these membranes, particularly the presence of ergosterol (B1671047).

Ergosterol Binding and Pore Formation

The mechanism of action of Flavofungin is initiated by its binding to ergosterol, the predominant sterol component in the cell membranes of most fungi. ontosight.ai This interaction is a key determinant of the antibiotic's selective toxicity, as the primary sterol in mammalian cell membranes is cholesterol, for which polyenes generally have a lower affinity. The binding of Flavofungin to ergosterol is thought to lead to the formation of pores or channels within the fungal membrane. nih.govmdpi.com This is a characteristic feature of polyene macrolides, which are amphipathic molecules containing both a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyhydroxylic region. It is proposed that multiple Flavofungin molecules, in conjunction with ergosterol, aggregate to form these transmembrane channels.

Disruption of Membrane Integrity and Permeability Leading to Ion Leakage (e.g., K+, Mg2+)

The formation of these pores critically disrupts the integrity and selective permeability of the fungal cell membrane. ontosight.ai This structural damage results in the leakage of essential low-molecular-weight cytoplasmic components, including vital ions such as potassium (K+) and magnesium (Mg2+), from the cell. annualreviews.org The loss of these ions disrupts the electrochemical gradients across the membrane, which are crucial for numerous cellular functions, including the maintenance of membrane potential and the transport of nutrients. This uncontrolled efflux of intracellular contents is a direct consequence of the membrane's compromised barrier function and is a significant factor leading to fungal cell death. ontosight.aiannualreviews.org

Effects on Fungal Cellular Processes

The initial damage to the cell membrane by Flavofungin sets off a series of secondary effects that further impair the fungus's ability to survive and proliferate. These downstream consequences affect fundamental cellular processes, including the synthesis of macromolecules and energy metabolism.

Inhibition of Macromolecular Synthesis (e.g., Protein and RNA)

The leakage of essential ions and other small molecules from the fungal cell, as a result of membrane damage, is believed to subsequently lead to the inhibition of macromolecular synthesis. annualreviews.org The processes of protein and RNA synthesis are highly dependent on specific intracellular concentrations of ions like K+ and Mg2+, which serve as cofactors for many enzymes involved in transcription and translation. The disruption of ion homeostasis following Flavofungin treatment can therefore indirectly halt these vital synthetic pathways. While the primary action of Flavofungin is on the cell membrane, the resulting cellular environment is not conducive to the complex enzymatic processes required for producing proteins and RNA, leading to a shutdown of these functions. annualreviews.orgnih.gov

Comparative Analysis of Mechanism of Action with Structurally Related Polyene Macrolides

Flavofungin belongs to the polyene macrolide family, which includes other well-known antifungal agents such as Amphotericin B and Nystatin (B1677061). While they share a fundamental mechanism of action, there can be subtle differences in their biological activities. vt.edu

Polyene macrolides are generally categorized based on the number of conjugated double bonds in their macrolide ring. vt.edu The primary mode of action for this class is the binding to ergosterol in the fungal cell membrane, leading to increased permeability and leakage of intracellular components. vt.edu

Amphotericin B , a heptaene, is known for forming well-defined ion channels through the membrane after binding to ergosterol, causing rapid leakage of monovalent ions. vt.eduNystatin , a tetraene, also binds to ergosterol and induces membrane permeability, allowing the release of K+, sugars, and other metabolites. vt.edu

The antifungal activity of all these polyenes is primarily dependent on their interaction with membrane sterols. vt.edu However, the avidity of this binding and the nature of the resulting membrane disruption can vary between different polyenes, which may account for differences in their antifungal spectrum and potency. For instance, some polyenes show a greater dependence on the presence of sterols for their membrane-disrupting activity than others. vt.edu While Flavofungin's mechanism aligns with this general model, specific comparative studies detailing the kinetics and characteristics of its pore formation relative to other polyenes are not extensively documented.

| Feature | Flavofungin | Amphotericin B | Nystatin |

| Primary Target | Ergosterol ontosight.ai | Ergosterol vt.edu | Ergosterol vt.edu |

| Primary Mechanism | Binds to ergosterol, disrupts membrane integrity, causes ion leakage ontosight.ai | Forms pores/channels in the membrane after ergosterol binding vt.edu | Binds to ergosterol, leading to changes in membrane permeability vt.edu |

| Consequence | Leakage of K+ and Mg2+, leading to inhibition of macromolecular synthesis annualreviews.org | Leakage of vital cytoplasmic components, leading to cell death vt.edu | Release of K+, sugars, and metabolites vt.edu |

Structure Activity Relationships Sar and Analogue Development

Elucidation of Key Structural Determinants for Biological Efficacy

Flavofungin (B76859) belongs to the polyene macrolide class of antibiotics, which are characterized by a large macrolactone ring containing a series of conjugated double bonds (a polyene) and a hydroxylated region. nih.gov The parent compounds, Flavofungin I and II, are 32-membered polyene-polyol macrolides featuring a conjugated pentaene system and a polyol fragment with eight alternating hydroxyl groups. nih.govrsc.org

The biological activity of polyene macrolides is closely linked to their amphiphilic nature. Computational studies and NMR solution structures indicate that these molecules adopt a rod-shaped conformation where the hydroxyl groups are clustered on one side, creating a hydrophilic face, while the conjugated polyene system forms a lipophilic face. researchgate.net This specific arrangement is believed to be crucial for their primary mode of action, which involves binding to sterols, such as ergosterol (B1671047), in fungal cell membranes. This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of cellular contents. researchgate.net

The importance of specific hydroxylation patterns is a key aspect of flavofungin's SAR. Comparative studies of naturally occurring analogues have provided significant insights. For example, Flavofungin II exhibits weak antifungal activity against Candida albicans and weak cytotoxicity against certain glioma cell lines. rsc.org In contrast, Flavofungin III, which is an analogue of Flavofungin I with two additional hydroxyl groups at positions C-10 and C-11, shows no antifungal or cytotoxic activity. rsc.orgmdpi.com This finding strongly suggests that the precise positioning and number of hydroxyl groups are critical determinants for biological efficacy, and that non-specific increases in hydroxylation can be detrimental to its activity.

Further structural diversity is seen in Flavofungins IV–IX, which are rare 32-membered polyene-polyol macrolides. nih.gov Flavofungins IV–VIII possess a tetrahydrofuran (B95107) (THF) ring, while Flavofungin IX contains a unique oxepane (B1206615) ring. nih.govmdpi.com These modifications, which alter the polyol chain, highlight the natural biosynthetic plasticity available for this scaffold and provide further opportunities to study how significant structural changes impact efficacy.

Synthesis and Characterization of Flavofungin Derivatives and Analogues

Efforts to modify the flavofungin scaffold have been pursued through both direct chemical modification and advanced biosynthetic engineering techniques. nd.eduisomerase.co.uk

Direct chemical modification of the complex flavofungin structure presents considerable challenges but offers a route to novel derivatives. One reported approach involves the use of a Diels-Alder reaction, where the polyene system of flavofungin acts as the diene component, leading to the formation of new cycloadducts. nd.edu Such modifications can drastically alter the shape and electronic properties of the molecule, providing probes for SAR studies.

However, experience with other polyene antibiotics, such as natamycin, has shown that chemical modifications often lead to a decrease in biological activity. vt.edu This suggests that the natural structure may be highly optimized for its biological target. For instance, creating more water-soluble derivatives through chemical linkage can diminish antifungal potency, reinforcing the idea that the molecule's inherent amphipathicity is finely tuned for its function. vt.edu Complexation with cyclodextrins has been explored for flavofungin as a non-covalent modification strategy to enhance aqueous solubility without altering the core chemical structure. vt.edu

The characterization of these new analogues relies heavily on advanced spectroscopic techniques. Extensive NMR analyses (including 1D and 2D experiments) and high-resolution mass spectrometry (HRESIMS) are essential for elucidating the structures of new derivatives. nih.gov For determining the complex stereochemistry of the polyol chain, chemical reactions to prepare acetonide derivatives, followed by NMR analysis, have been successfully employed. nih.govresearchgate.net

Table 1: Comparison of Selected Flavofungin Analogues

| Compound | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Flavofungin I | Parent 32-membered macrolide, pentaene, 8 hydroxyl groups | Antifungal and anti-glioma activities | nih.gov |

| Flavofungin II | Analogue of Flavofungin I | Weak antifungal activity (MIC vs. C. albicans = 12.5 µg/mL), weak cytotoxicity | rsc.org |

| Flavofungin III | Analogue with additional hydroxyl groups at C-10 and C-11 | No reported antifungal or cytotoxic activity | rsc.orgmdpi.com |

Flavofungin is a polyketide, a class of natural products synthesized by large, modular enzymes known as polyketide synthases (PKSs). isomerase.co.ukd-nb.info The producing organism, Streptomyces flavofungini, contains the PKS gene clusters responsible for assembling the flavofungin backbone. d-nb.info This biosynthetic machinery presents a powerful target for generating novel analogues through genetic engineering.

Modern synthetic biology and metabolic engineering techniques allow for the manipulation of these biosynthetic pathways. isomerase.co.uk By modifying the PKS genes—for example, by inactivating, adding, or swapping specific enzymatic domains—it is possible to alter the structure of the final product. Such modifications could include changing the length of the polyketide chain, altering the pattern of reduction and dehydration steps to control hydroxylation, or incorporating different starter units. isomerase.co.uk

The discovery of a diverse suite of flavofungin analogues (I-IX) from a mangrove-derived Streptomyces sp. strain highlights the natural diversity that can be achieved by these biosynthetic systems. nih.gov This natural precedent serves as an inspiration for engineered approaches. By understanding the gene clusters responsible for producing unique structures like the THF and oxepane rings in Flavofungins IV-IX, researchers can potentially harness these enzymes to create libraries of new compounds with modified ring systems or hydroxylation patterns for biological screening. nih.govmdpi.com

Influence of Macrocycle Size, Polyene Chain Configuration, and Hydroxyl Group Positioning on Activity

The specific structural elements of flavofungin are intricately linked to its biological function.

Macrocycle Size: All known flavofungin analogues are 32-membered macrolides. nih.govmdpi.com This ring size appears to be a conserved feature, providing the necessary scaffold to position the polyene and polyol regions in the correct spatial orientation for membrane insertion and interaction.

Polyene Chain Configuration: Flavofungin I possesses a conjugated pentaene (five double bonds) system. This rigid, lipophilic segment is essential for intercalating into the lipid bilayer of fungal membranes. The length and geometry of the polyene chain in other macrolides are known to influence the stability of the channels they form and their selectivity for different sterols, although specific studies on modified polyene chains within the flavofungin scaffold are limited.

Table 2: Structural Features of Novel Flavofungin Analogues

| Compound | Key Structural Modification | Reference |

|---|---|---|

| Flavofungins IV–VIII | Contain a tetrahydrofuran (THF) ring between C-10 and C-13 | nih.govmdpi.com |

| Flavofungin IX | Contains a unique oxepane ring between C-10 and C-15 | nih.govmdpi.com |

Computational Modeling for SAR Prediction and Optimization of Flavofungin Scaffold

Computational, or in silico, methods are increasingly being used to investigate the SAR of complex natural products like flavofungin. These models provide insights that are difficult to obtain through experimental methods alone and can guide the rational design of new analogues.

Molecular modeling based on NMR data has been used to determine the solution structure of polyene macrolides, confirming their amphiphilic, rod-like shape which is essential for understanding their interaction with membranes. researchgate.net More advanced computational studies have employed molecular docking to predict how flavofungin interacts with specific protein targets. A notable study presented flavofungin as a hit compound that binds with acceptable affinity to the aminoacylation cavity of glycyl-tRNA synthetase (GlyQ). researchgate.netresearchgate.net This suggests a potential secondary mechanism of action beyond membrane disruption and identifies a specific protein pocket that can be targeted for optimization. By modeling the interactions between flavofungin and the amino acid residues within the GlyQ binding site, researchers can predict which modifications to the flavofungin scaffold might enhance binding affinity and, potentially, biological activity. researchgate.net These predictive models are invaluable for prioritizing synthetic and biosynthetic efforts toward the most promising new derivatives.

Compound Names Mentioned

Advanced Research Methodologies for Flavofungin Studies

Chromatographic and Spectrometric Techniques for Isolation, Purification, and Analytical Profiling

The separation and analysis of Flavofungin (B76859) and its related metabolites from the complex mixtures produced by Streptomyces flavofungini rely heavily on advanced chromatographic and spectrometric methods. These techniques provide the resolution and sensitivity required to handle the intricacies of natural product chemistry.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of polyene macrolides like Flavofungin. wikipedia.orgopenaccessjournals.comadvancechemjournal.com It is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with chromatographic packing material (stationary phase). advancechemjournal.comshimadzu.com The separation occurs as each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org

In the context of Flavofungin, HPLC is employed for several critical functions:

Purification: Following initial extraction from the mycelium of Streptomyces, crude extracts contain a mixture of Flavofungin analogues and other unrelated metabolites. HPLC, particularly preparative HPLC, is used to isolate Flavofungin with a high degree of purity, which is essential for definitive structural and biological studies.

Quantification: HPLC allows for the precise quantification of Flavofungin in a sample. openaccessjournals.com By creating a standard curve with a pure reference standard, the concentration of Flavofungin in fermentation broths or extracts can be accurately determined, which is vital for optimizing production conditions.

Analytical Profiling: The technique is used to create a chemical fingerprint or profile of a Streptomyces extract. This profile can reveal the presence of different Flavofungin analogues, such as Flavofungin I and II, and other related polyene macrolides. For instance, normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is effective for separating analytes based on their polarity. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly suited for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. thermofisher.comnih.gov

In Flavofungin research, GC-MS is not typically used to analyze the large, non-volatile Flavofungin molecule itself. Instead, it serves a crucial role in metabolomics to understand the biosynthesis of the compound:

Metabolic Profiling: Researchers can use GC-MS to analyze the small molecule metabolites present in the growth medium and cell extracts of Streptomyces flavofungini. This provides a snapshot of the organism's metabolic state during antibiotic production.

Precursor Identification: By comparing the metabolic profiles of high-producing and low-producing strains, or by analyzing cultures at different stages of fermentation, researchers can identify potential precursor molecules (e.g., specific fatty acids, amino acids, sugars) that are channeled into the Flavofungin biosynthetic pathway. nih.govmdpi.com

Pathway Elucidation: GC-MS analysis of mutant strains in which specific genes in a biosynthetic gene cluster have been knocked out can reveal the buildup of intermediate compounds, helping to piece together the steps of the biosynthetic pathway. mdpi.com

Electron Microscopy for Ultrastructural and Biosynthetic Pathway Visualization

Electron microscopy (EM) offers unparalleled resolution for visualizing the subcellular structures, or ultrastructure, of microorganisms. uvigo.esnih.gov This technique uses a beam of accelerated electrons as a source of illumination, which allows for much higher magnification than a light microscope. uvigo.es In the study of Flavofungin, Transmission Electron Microscopy (TEM) has been specifically used to visualize the antibiotic's production and secretion in the producing organism, Actinomyces flavus (a synonym for Streptomyces flavofungini).

A key study using complex electron microscopy, including negative and positive contrasting and cryofractography, provided direct visual evidence of the Flavofungin biosynthetic process. nih.gov The findings revealed:

Intracellular Accumulation: The antibiotic first accumulates within the cytoplasm of the vegetative mycelium in the form of small, singular granules. nih.gov

Granule Growth: As biosynthesis proceeds, these granules grow larger. nih.gov

Cellular Changes: The significant accumulation of Flavofungin is associated with the eventual destruction of the cytoplasm, nucleoid, and other cellular structures. nih.gov

Holocrine Secretion: Based on these ultrastructural observations, the secretion of Flavofungin is proposed to occur via a holocrine-type mechanism, where the rupture of the cell membrane releases the antibiotic into the surrounding medium. nih.gov

This direct visualization provides a cellular context for the biochemical pathways, showing where the antibiotic is synthesized and how it is ultimately released.

In Vitro Bioassays for Evaluating Biological Activity Spectrum

In vitro bioassays are fundamental experimental procedures used to determine the biological effects of a substance on living organisms or their components outside of a whole organism. longdom.org For Flavofungin, these assays are essential for quantifying its antifungal power and defining the range of fungal species it is effective against.

To quantitatively measure Flavofungin's antifungal efficacy, standardized laboratory methods are employed. A primary technique is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). biorxiv.orgnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For filamentous fungi like Aspergillus, a similar endpoint called the Minimum Effective Concentration (MEC) is often used, which measures the lowest drug concentration that leads to the growth of abnormal, stunted hyphae. nih.gov

These quantitative assays allow researchers to:

Generate precise and reproducible data on the potency of Flavofungin.

Compare the activity of Flavofungin against that of known antifungal drugs.

Screen for synergistic or antagonistic interactions when Flavofungin is combined with other agents.

Guide the purification process through bioassay-guided fractionation, where fractions from a crude extract are tested for activity to isolate the pure, bioactive compound. mdpi.com

In vitro studies have demonstrated that Flavofungin and its closely related analogue, Faeriefungin, possess a broad spectrum of antifungal activity. researchgate.net Bioassays against clinically and agriculturally important fungal pathogens have yielded specific potency data.

Aspergillus spp. and others: Faeriefungin, which shares properties with Flavofungin, showed complete inhibition of Aspergillus, Fusarium, Microsporum, Trichophyton, and Alternaria species at a concentration of 3.2 µg/mL. researchgate.net

Candida spp.: Various species of Candida, which are common opportunistic human pathogens, were completely inhibited by Faeriefungin at a concentration of 5.5 µg/mL. researchgate.net

Verticillium spp.: Verticillium is a genus of fungi that causes a serious plant disease known as Verticillium wilt. mdpi.comnih.gov Research on Streptomyces flavofungini strain HR77 has shown significant antifungal activity against Verticillium species, which is attributed to the secondary metabolites produced by the strain, implying a role for compounds like Flavofungin in this inhibition. mdpi.com

The table below summarizes the reported inhibitory concentrations of Faeriefungin, a compound with properties similar to Flavofungin, against various fungal genera.

| Fungal Genera | Inhibitory Concentration (µg/mL) |

| Aspergillus spp. | 3.2 |

| Fusarium spp. | 3.2 |

| Microsporum spp. | 3.2 |

| Trichophyton spp. | 3.2 |

| Alternaria spp. | 3.2 |

| Candida spp. | 5.5 |

| Pythium spp. | 16.0 |

| Phialophora spp. | 16.0 |

| Leptosphaeria spp. | 16.0 |

Molecular Biology and Genetic Engineering Techniques for Producer Strain Improvement

The production of Flavofungin, a macrolide polyene antibiotic, is naturally attributed to the bacterium Streptomyces flavofungini. mdpi.commdpi.com To meet the demands for this and other bioactive compounds, researchers continually seek to enhance production yields beyond what the wild-type strains can offer. While classical methods like random mutagenesis have been historically significant, modern molecular biology and genetic engineering provide precise and powerful tools for the targeted improvement of producer strains. nih.govnih.gov These recombinant DNA technologies allow for the rational modification of microbial genomes to optimize metabolic pathways and increase the output of desired secondary metabolites like Flavofungin. nih.govijrdo.org

The genetic manipulation of Streptomyces is a cornerstone of efforts to improve antibiotic production. nih.gov Key strategies involve the direct modification of the biosynthetic gene clusters (BGCs) responsible for synthesizing the compound. nih.gov The primary goals of these genetic interventions are to overcome native regulatory bottlenecks, increase the flux of essential building blocks towards the target molecule, and eliminate the synthesis of non-essential or competing metabolites. nih.gov

Key Genetic Engineering Strategies for Strain Improvement:

Promoter Engineering: The rate of transcription of the BGC is a critical control point. Native promoters within the Flavofungin BGC can be replaced with stronger, well-characterized promoters to drive higher levels of gene expression, thus boosting production. nih.gov

Deletion of Competing Pathways: Streptomyces genomes contain numerous BGCs for various secondary metabolites. mdpi.com These pathways compete for the same pool of precursor molecules (e.g., acetyl-CoA and malonyl-CoA for polyketides). Using targeted gene knockout techniques, such as those based on PCR targeting or CRISPR-Cas systems, researchers can delete genes for competing pathways. nih.govgenscript.com This redirects the flow of precursors towards the Flavofungin biosynthetic pathway, enhancing its yield.

Manipulation of Regulatory Genes: BGCs are often controlled by pathway-specific regulatory genes (e.g., activators or repressors). Overexpressing an activator gene or deleting a repressor gene within the Flavofungin cluster can "switch on" or significantly enhance its expression. mdpi.com

Development of "Super-hosts": An advanced approach involves creating genetically engineered Streptomyces host strains. These "super-hosts" have had their genomes streamlined by deleting non-essential genes and endogenous BGCs. nih.gov This not only conserves cellular energy and precursor pools for the desired product but also simplifies the downstream purification process. nih.gov

The table below summarizes these advanced molecular techniques and their application in improving the production of antibiotics like Flavofungin.

| Genetic Engineering Strategy | Objective | Mechanism of Action |

| BGC Overexpression | Increase the quantity of biosynthetic enzymes. | Clone the entire Flavofungin BGC into a high-copy number plasmid or integrate multiple copies into the host chromosome. ijrdo.orgnih.gov |

| Promoter Engineering | Enhance the transcription rate of biosynthetic genes. | Replace the native, often weaker, promoters of the BGC with strong, constitutive, or inducible promoters. nih.gov |

| Gene Deletion | Redirect metabolic flux towards Flavofungin synthesis. | Knock out genes responsible for synthesizing competing secondary metabolites or non-essential pathways to increase precursor availability. nih.gov |

| Regulatory Gene Manipulation | Activate or amplify the expression of the BGC. | Overexpress pathway-specific positive regulators or delete negative regulators (repressors) to boost transcription of the entire cluster. mdpi.com |

| CRISPR-Cas Systems | Enable precise and efficient genome editing. | Utilize CRISPR/Cas9 or related systems for rapid and targeted gene knockouts, knock-ins, or modifications within the Streptomyces genome. genscript.com |

Despite the power of these techniques, genetically engineering Streptomyces can be challenging due to its high GC-content genome and complex developmental cycle. nih.gov However, ongoing advancements in synthetic biology and genetic tool development continue to overcome these hurdles, paving the way for highly efficient, engineered strains for Flavofungin production. nih.gov

In Silico Approaches for Structural Prediction, Ligand-Target Interactions, and Pathway Analysis (e.g., Molecular Docking, Cheminformatics)

In silico methodologies, which utilize computer simulations and computational analysis, are indispensable in modern biochemical research and drug discovery. nih.gov For a compound like Flavofungin, these approaches provide profound insights into its structure, biological targets, and biosynthetic origins, often guiding and accelerating experimental work. researchgate.netfrontiersin.org

Structural Prediction and Cheminformatics: Cheminformatics involves the use of computational tools to analyze chemical data. While the 2D chemical structure of Flavofungin is established, its biological activity is intrinsically linked to its 3D conformation. researchgate.net Computational chemistry methods can predict the most stable three-dimensional structures of macrolide antibiotics. These models are crucial for understanding how the molecule interacts with its biological targets, such as the sterol molecules in fungal membranes. researchgate.net

Ligand-Target Interactions and Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Flavofungin) when bound to a second molecule (a receptor or target protein). nih.govphyschemres.org This method is used to understand the molecular basis of interaction and to estimate the binding affinity, which is often expressed as a binding energy score (in kcal/mol). physchemres.org

A recent in silico study explored the potential of Flavofungin as an inhibitor for glycyl-tRNA synthetase (GlyQ), a potential drug target in highly resistant Gram-negative bacteria. researchgate.net The study performed molecular docking to fit Flavofungin into the active site of the GlyQ enzyme. The results, summarized in the table below, identified the specific amino acid residues within the enzyme that Flavofungin is predicted to interact with, providing a hypothesis for its mechanism of action that can be tested experimentally. researchgate.net

| Parameter | Finding from Molecular Docking Study |

| Target Protein | Glycyl-tRNA synthetase (GlyQ) researchgate.net |

| Ligand | Flavofungin researchgate.net |

| Interacting Amino Acids | HIS46, ARG49, GLN216, GLN249, PRO250 researchgate.net |

| Interaction Type | The study identified key interactions within the enzyme's binding cavity, suggesting a potential inhibitory mechanism. researchgate.net |

Such analyses are critical for drug repositioning (finding new uses for existing compounds) and for designing new, more potent derivatives of Flavofungin.

Biosynthetic Pathway Analysis: Genome mining is a key in silico approach that involves scanning the sequenced genomes of organisms to find the biosynthetic gene clusters (BGCs) that produce natural products. mdpi.com The producing organism, Streptomyces flavofungini, has been subjected to genomic analysis to understand its metabolic potential. mdpi.com While S. flavofungini is known to produce Flavofungin, research indicates that its specific BGC remains uncharacterized in public databases. mdpi.com

In silico analysis of the S. flavofungini genome can help identify putative BGCs. By comparing DNA sequences to known clusters, bioinformatic tools can predict the functions of the genes within the cluster, such as those encoding Polyketide Synthases (PKS), which are central to the biosynthesis of macrolides like Flavofungin. nih.gov This predictive analysis provides a roadmap for future experimental work aimed at formally characterizing the Flavofungin pathway and using that knowledge for targeted genetic engineering. tubitak.gov.trresearchgate.net

Future Directions and Translational Research Perspectives for Flavofungin

Discovery and Characterization of Undiscovered Flavofungin (B76859) Metabolites and Biosynthetic Pathways

The biosynthesis of flavofungin, a complex polyene macrolide, is orchestrated by a sophisticated enzymatic assembly line involving polyketide synthases (PKS) and various modifying enzymes. While the basic framework of its synthesis is understood to follow the logic of type I PKS systems, significant gaps remain in our knowledge of the complete biosynthetic pathway and the full spectrum of its metabolic products. Future research is poised to uncover novel flavofungin analogues and fully elucidate the genetic and enzymatic machinery responsible for their creation.

Recent studies have identified several new flavofungin analogues, designated flavofungins III through IX, which possess unique structural modifications compared to the originally identified flavofungin I and II. researchgate.netresearchgate.netnih.gov For instance, flavofungin III is characterized by the substitution of two hydroxy groups at specific carbon positions, while others feature rare tetrahydrofuran (B95107) or oxepane (B1206615) rings. researchgate.netnih.gov The discovery of these analogues suggests that the producing strain, Streptomyces flavofungini, harbors a versatile enzymatic toolkit capable of generating significant molecular diversity. It is hypothesized that these new flavofungins may derive from the same biosynthetic pathway as the parent compounds, indicating a potential for pathway promiscuity and the generation of a wider array of metabolites than currently known. researchgate.net

Genome mining of Streptomyces species consistently reveals that a large number of secondary metabolite biosynthetic gene clusters (BGCs) are "silent" or "cryptic" under standard laboratory conditions. mdpi.comnih.gov This suggests that the full chemical potential of S. flavofungini is likely untapped. Future work will involve employing advanced techniques to activate these silent BGCs. Strategies include co-cultivation with other microorganisms, exposure to environmental stressors (e.g., pH shock, heat shock), or the use of hormone-like signaling molecules to trigger the expression of these gene clusters. nih.gov

The integration of multi-omics approaches—genomics, transcriptomics, and metabolomics—will be crucial for a comprehensive understanding. uu.nl By correlating gene expression profiles with the production of specific metabolites under various conditions, researchers can identify the genes responsible for each biosynthetic step. This "guilt-by-association" principle is a powerful tool for assigning function to previously uncharacterized genes within the flavofungin BGC. uu.nl

| Gene/Enzyme Class | Proposed Function | Future Research Focus |

|---|---|---|

| Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone from simple carboxylate precursors. | Characterizing module specificity and domain organization to predict novel backbone structures. |

| Dehydratases (DH) | Formation of double bonds in the polyene chain. | Investigating the control mechanisms for the number and position of conjugated double bonds. |

| Hydroxylases (e.g., Cytochrome P450s) | Introduction of hydroxyl groups, creating polyol regions. | Identifying enzymes responsible for the unique hydroxylation patterns in flavofungin analogues III-IX. researchgate.netnih.gov |

| Cyclases | Formation of intramolecular rings (e.g., tetrahydrofuran, oxepane). researchgate.netnih.gov | Elucidating the enzymatic mechanism for the creation of these rare cyclic ethers. |

| Regulatory Genes | Control the expression of the entire biosynthetic gene cluster. | Manipulating these genes to activate silent pathways and enhance production. mdpi.com |

Engineering Microbial Strains for Enhanced Flavofungin Production and Diversification of Analogues

Metabolic engineering of the producing organism, Streptomyces flavofungini, presents a promising avenue for both increasing the yield of flavofungin and generating novel, structurally diverse analogues with potentially improved properties. nih.gov The inherent complexity of Streptomyces metabolism provides multiple targets for rational genetic modification. nih.gov

A primary goal of metabolic engineering is to enhance the flux of metabolic precursors towards flavofungin biosynthesis. This can be achieved by overexpressing key enzymes in the primary metabolic pathways that supply the building blocks—such as acetyl-CoA and malonyl-CoA—for the polyketide backbone. Concurrently, deleting genes involved in competing metabolic pathways can redirect these precursors to the desired secondary metabolite pathway. nih.gov

Another key strategy involves manipulating the regulatory genes that govern the expression of the flavofungin biosynthetic gene cluster. mdpi.com Identifying and overexpressing positive regulatory genes or deleting negative ones can significantly "turn up" the production of the compound. mdpi.comnih.gov Furthermore, synthetic biology approaches can be employed to replace the native promoters of the BGC with stronger, constitutively active promoters to drive high-level expression. frontiersin.org

Beyond increasing yield, genetic engineering offers powerful tools for generating novel flavofungin analogues through "combinatorial biosynthesis." google.com The modular nature of Type I PKSs allows for the targeted modification, deletion, or swapping of specific domains or entire modules. google.com For example, inactivating a dehydratase domain could lead to a more hydroxylated analogue, while altering an acyltransferase domain could incorporate a different extender unit into the polyketide chain. This approach allows for the creation of a library of new compounds that can be screened for enhanced antifungal activity or other desirable characteristics. google.com

| Strategy | Description | Expected Outcome |

|---|---|---|

| Precursor Supply Enhancement | Overexpression of genes in primary metabolism (e.g., acetyl-CoA carboxylase) to increase the pool of building blocks for PKS. nih.gov | Increased overall yield of flavofungin and its analogues. |

| Regulatory Gene Manipulation | Overexpression of pathway-specific positive regulators or deletion of repressors. mdpi.comnih.gov | Activation of the biosynthetic gene cluster, leading to higher production titers. |

| Promoter Engineering | Replacing native promoters in the BGC with strong, constitutive promoters. frontiersin.org | Sustained, high-level expression of the biosynthetic genes, uncoupling production from complex native regulation. |

| Combinatorial Biosynthesis | Genetic modification of the PKS genes by swapping, deleting, or altering catalytic domains or modules. google.com | Generation of a library of novel flavofungin analogues with altered structures and potentially new activities. |

| Heterologous Expression | Transferring the entire flavofungin BGC into a model host strain (e.g., Streptomyces coelicolor) optimized for high-level production. | Improved yields and simplified downstream processing by circumventing bottlenecks in the native producer. |

Exploration of Novel Biological Targets and Mechanisms of Action beyond Membrane Disruption

The primary mechanism of action for polyene antibiotics like flavofungin is the disruption of fungal cell membranes through direct binding to ergosterol (B1671047). researchgate.net This interaction leads to the formation of pores, causing leakage of essential ions and small molecules, ultimately resulting in cell death. researchgate.net While this membrane-centric activity is well-established, future research should explore potential secondary or alternative mechanisms that could contribute to its antifungal effect or reveal new therapeutic applications.

One area of investigation is whether flavofungin interacts with other cellular components or pathways. A virtual screening study suggested that flavofungin could potentially interact with glycyl-tRNA synthetase (GlyQ), a crucial enzyme in protein synthesis. drugbank.comresearchgate.net While this finding is computational and requires experimental validation, it opens the possibility that flavofungin may possess intracellular targets, a mode of action distinct from simple membrane disruption. nih.gov The ability to inhibit essential enzymatic processes in addition to compromising membrane integrity could explain its potent fungicidal activity and potentially slow the development of resistance.

Another avenue for exploration is the potential for flavofungin to induce specific cellular stress responses beyond general membrane damage. For instance, its interaction with the membrane could trigger signaling cascades related to cell wall integrity or oxidative stress. The cell's response to such insults often involves complex pathways that, if overwhelmed, contribute to cell death. uva.es Understanding these downstream effects could reveal new ways to potentiate flavofungin's activity by co-administering agents that inhibit these stress response pathways.

Furthermore, the interaction of flavofungin with membrane microdomains, such as lipid rafts, warrants deeper investigation. These ergosterol-rich domains are critical hubs for cellular signaling and protein trafficking. By binding to ergosterol, flavofungin might not just form pores but also disrupt the organization and function of these microdomains, leading to a broader dysregulation of cellular processes than previously appreciated.

Development of Flavofungin and its Analogues as Research Tools for Fungal Cell Biology and Membrane Dynamics

The high specificity of flavofungin for ergosterol makes it a potentially valuable molecular probe for studying fungal cell biology, particularly the dynamics of cell membranes. Its ability to bind directly to a key component of the fungal membrane can be harnessed to investigate the distribution, trafficking, and function of ergosterol in living cells.

By attaching a fluorescent tag to the flavofungin molecule, researchers could create a powerful tool for visualizing ergosterol-rich domains in real-time using advanced microscopy techniques. This would allow for the study of how membrane composition changes during different stages of the fungal life cycle, such as hyphal growth, spore formation, and biofilm development. Such a tool would provide insights into the role of ergosterol in cellular processes like endocytosis, exocytosis, and cell polarity.

Furthermore, flavofungin and its analogues could be used to study the consequences of ergosterol sequestration on membrane protein function. Many essential fungal proteins are embedded in the cell membrane and their function is dependent on the surrounding lipid environment. By selectively perturbing ergosterol availability with sub-lethal concentrations of flavofungin, researchers could investigate how this affects the activity of membrane-bound enzymes, transporters, and signaling receptors.

The development of a library of flavofungin analogues with varying affinities for ergosterol or different effects on membrane permeability could also be highly beneficial. google.com This collection of related molecules would allow for structure-activity relationship studies, helping to dissect the precise molecular interactions required for membrane binding and disruption. These tools would not only advance our fundamental understanding of fungal membrane biology but could also aid in the design of new antifungal agents with more refined mechanisms of action. caister.com

Investigation of Flavofungin's Potential in Agricultural Biocontrol and Related Non-Medical Applications

The potent antifungal properties of flavofungin suggest significant potential for its use in agriculture as a biocontrol agent to protect crops from pathogenic fungi. frontiersin.org The producing organism, Streptomyces flavofungini, has itself been identified as a promising biocontrol agent, capable of suppressing devastating plant diseases like Verticillium wilt in hops. mdpi.comresearchgate.net In greenhouse assays, S. flavofungini HR77 significantly reduced the disease severity index of Verticillium wilt, outperforming a commercial biocontrol product. mdpi.comresearchgate.netresearchgate.net This protective effect is likely mediated, at least in part, by the production of antifungal metabolites, including flavofungin.

The use of Streptomyces species and their metabolites is a well-regarded strategy in the development of sustainable agricultural practices. frontiersin.org These bacteria are known to produce a wide array of bioactive compounds that can suppress a broad spectrum of plant pathogens, including various species of Fusarium, Rhizoctonia, and Alternaria. frontiersin.orgnih.gov The direct application of purified flavofungin or, more sustainably, the use of formulated S. flavofungini spores or culture extracts, could offer an effective and environmentally friendlier alternative to synthetic chemical fungicides. researchgate.net

Future research should focus on optimizing formulations of flavofungin or the producing organism to enhance their stability, shelf-life, and efficacy in field conditions. researchgate.net Investigating the compound's spectrum of activity against a wider range of economically important plant pathogens is also a critical next step. frontiersin.org For example, studies could assess its effectiveness against pathogens that cause post-harvest rot in fruits and vegetables, potentially extending the shelf-life of produce.

Moreover, the potential for flavofungin to act as a chemosensitizing agent could be explored. frontiersin.org In this approach, a sub-lethal amount of flavofungin could be co-applied with a conventional fungicide, potentially restoring the efficacy of the fungicide against resistant fungal strains and reducing the total amount of chemical fungicide needed. frontiersin.org This strategy aligns with the goals of integrated pest management (IPM) by minimizing chemical inputs and mitigating the development of resistance. frontiersin.org

| Application Area | Target Pathogen (Example) | Research and Development Focus | Supporting Evidence |

|---|---|---|---|

| Field Crop Protection | Verticillium nonalfalfae (Hop Wilt) | In-field trials to confirm greenhouse results; development of stable formulations for soil or foliar application. | S. flavofungini HR77 showed significant reduction of disease severity in hops. mdpi.comresearchgate.net |

| Broad-Spectrum Biofungicide | Fusarium, Rhizoctonia, Botrytis spp. | Screening against a wide range of plant pathogens; determining optimal application timing and methods. | Streptomyces spp. are known to be effective against a wide array of phytopathogenic fungi. frontiersin.orgnih.gov |

| Post-Harvest Disease Control | Penicillium, Aspergillus spp. (Fruit Rots) | Evaluating efficacy as a post-harvest wash or coating for fruits and vegetables to prevent spoilage. | General potent antifungal activity suggests potential against common post-harvest molds. |

| Chemosensitizing Agent | Fungicide-resistant fungal strains | Testing combinations with conventional fungicides to identify synergistic effects and overcome resistance. | Combining natural products with fungicides can enhance activity and combat resistance. frontiersin.org |

| Integrated Pest Management (IPM) | Multiple fungal pathogens | Integrating flavofungin-based treatments into existing IPM programs to reduce reliance on chemical pesticides. | Biocontrol agents are a key component of modern IPM strategies. frontiersin.org |

Q & A

Q. What experimental methods are used to characterize Flavofungin’s chemical structure and stability?

Flavofungin’s structure (C34H49O14N or C33H50N4O14, depending on the derivative ) is analyzed via:

- Ozonolysis and UV spectroscopy to identify conjugated double bonds and chromophores (UV absorption at 279–318 nm) .

- Melting point determination (226°C) and decomposition analysis (200°C) to assess thermal stability .

- Solubility profiling in methanol and water to guide formulation for bioassays .

Discrepancies in molecular formulas across studies (e.g., C34 vs. C33) may arise from differing derivatives or analytical conditions, requiring cross-validation via high-resolution mass spectrometry (HRMS) .

Q. Which microbial strains produce Flavofungin, and how are they identified?

Flavofungin is biosynthesized by Streptomyces spp., including S. natalensis and S. flavofungini . Strain identification involves:

- 16S rRNA sequencing to confirm taxonomic classification.

- Secondary metabolite profiling (e.g., HPLC-MS) to link strains to Flavofungin production .

- Anti-fungal activity assays against Penicillium spp. or Aspergillus flavus to validate bioactivity .

Q. What standard assays evaluate Flavofungin’s antifungal activity?

- Agar diffusion assays to measure inhibition zones against plant pathogens (e.g., Aspergillus flavus) .

- Minimum inhibitory concentration (MIC) determination in liquid culture, with IC50 values compared to reference antifungals (e.g., amphotericin-B) .

- Cytotoxicity assays on normal human cells (e.g., HA astrocytes) to calculate selectivity indices (e.g., CC50/IC50 ratios) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Flavofungin’s reported bioactivity across studies?

Discrepancies (e.g., anti-glioma IC50 values of 15.67–56.67 μM for Flavofungin II vs. inactivity of derivatives III–IX) may arise from:

Q. How to design experiments assessing Flavofungin’s selectivity between cancerous and normal cells?

- Comparative cytotoxicity screening : Test Flavofungin II on glioma cells (e.g., U87) and non-cancerous HA astrocytes, calculating selectivity indices (SI = CC50 normal / IC50 cancer) .

- Mechanistic profiling : Compare mitochondrial membrane disruption (JC-1 staining) or ROS generation in both cell types.

- Dose-response optimization : Use sigmoidal curve fitting to identify therapeutic windows (e.g., SI >3 indicates clinical potential) .

Q. What strategies optimize Flavofungin’s bioactivity through structural modification?

- SAR analysis : Compare inactive derivatives (e.g., Flavofungin III–IX) to active analogs (I–II) to identify critical functional groups (e.g., acetylable hydroxyls) .

- Semi-synthetic modifications : Acetylation or hydrogenation of double bonds to enhance solubility or stability .

- In silico modeling : Molecular docking to predict interactions with fungal ergosterol or human kinase targets .

Q. How to address reproducibility challenges in Flavofungin isolation and purification?

- Fermentation consistency : Monitor pH, temperature, and aeration during Streptomyces culture to ensure stable yields .

- Chromatographic validation : Use HPLC with diode-array detection (DAD) to track purity, referencing UV spectra (λmax 290–318 nm) .

- Batch-to-batch analysis : NMR (1H, 13C) and HRMS to confirm structural integrity across production runs .

Data Presentation and Reproducibility Guidelines

- Figures/Tables : Include dose-response curves (IC50), selectivity indices, and structural comparison tables .

- Supplemental Materials : Provide raw spectral data (NMR, HRMS) and assay protocols for replication .

- Contradiction reporting : Discuss limitations (e.g., thermal instability, solubility) and propose mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。